CHIR99021, also known as 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile, is a synthetic small molecule classified as a GSK-3 inhibitor. [] It demonstrates high selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β, exhibiting potent inhibitory activity. [] CHIR99021 is widely employed in scientific research to investigate the role of GSK-3 in various cellular processes, including cell differentiation, proliferation, apoptosis, and signaling pathways. [, , , , , , , , , , , , , ]
CHIR-99021, also known as CT99021, is a potent and selective inhibitor of glycogen synthase kinase 3, specifically targeting both GSK-3α and GSK-3β isoforms. This small molecule compound plays a significant role in various cellular processes, particularly in stem cell research and regenerative medicine. By inhibiting glycogen synthase kinase 3, CHIR-99021 activates the Wnt/β-catenin signaling pathway, which is crucial for maintaining pluripotency and self-renewal in embryonic stem cells and induced pluripotent stem cells.
CHIR-99021 is classified as an aminopyrimidine derivative. It is synthesized for research purposes and is commercially available from various suppliers, including Tocris Bioscience and R&D Systems. The compound is often used in laboratory settings to study its effects on cellular differentiation, proliferation, and apoptosis.
The synthesis of CHIR-99021 involves several chemical reactions that yield the final product. The compound can be prepared by combining specific reagents under controlled conditions to ensure high purity and yield. For example, a stock solution of CHIR-99021 can be prepared by dissolving the compound in dimethyl sulfoxide at a concentration of 10 mM, which can then be diluted for various applications .
The molecular weight of CHIR-99021 is 465.34 g/mol, with the following chemical formula: C22H18Cl2N8. The synthesis typically adheres to good manufacturing practices to ensure the quality of the compound for experimental use .
The molecular structure of CHIR-99021 features a complex arrangement that includes two chlorophenyl groups, a pyrimidine ring, and an imidazole moiety. The structural configuration allows for its selective inhibition of glycogen synthase kinase 3.
CHIR-99021 functions primarily through its interaction with glycogen synthase kinase 3. By binding to this enzyme, it prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This process facilitates the translocation of β-catenin into the nucleus, where it activates target gene expression associated with cell proliferation and survival .
The inhibition mechanism involves competitive binding at the active site of glycogen synthase kinase 3, showcasing high selectivity over other kinases. The half-maximal inhibitory concentration (IC50) values are approximately 6.7 nM for GSK-3β and 10 nM for GSK-3α .
The mechanism of action of CHIR-99021 revolves around its ability to activate the Wnt/β-catenin signaling pathway by inhibiting glycogen synthase kinase 3. When GSK-3 activity is inhibited:
This mechanism has implications in various biological processes including stem cell maintenance, differentiation pathways, and cancer biology where Wnt signaling plays a critical role.
CHIR-99021 is typically presented as a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water .
Key chemical properties include:
The compound exhibits high stability under standard laboratory conditions but should be handled with care due to its biological activity.
CHIR-99021 has diverse applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3